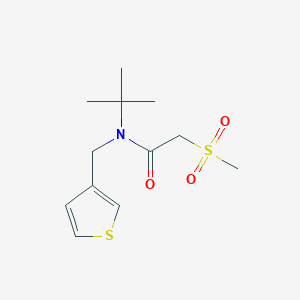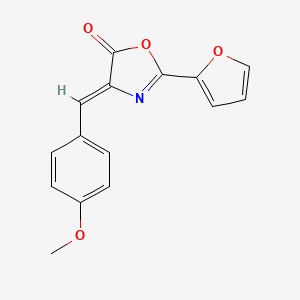![molecular formula C21H18BrNO3 B5377323 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEQA and is a derivative of quinoline. It has a molecular formula of C23H19BrNO3 and a molecular weight of 442.31 g/mol.
作用机制
The mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, BEQA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, BEQA has been shown to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments include its potential use as a fluorescent probe for the detection of metal ions and its potential use in the development of new drugs for the treatment of various diseases. However, the limitations of using BEQA in lab experiments include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Furthermore, future studies can investigate the mechanism of action of BEQA and its potential toxicity. Overall, the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
合成方法
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction between 5-bromo-2-ethoxybenzaldehyde and 8-aminoquinoline in the presence of acetic anhydride and pyridine. This reaction yields the desired product, which can be purified through recrystallization. The synthesis of this compound has been reported in various studies, and the yield can range from 50% to 70%.
科学研究应用
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, BEQA has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
[2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-25-19-12-9-17(22)13-16(19)8-11-18-10-7-15-5-4-6-20(21(15)23-18)26-14(2)24/h4-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXVHRXVLNWBD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)



![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)